molecular formula C21H32N2O3 B1662506 Istaroxime CAS No. 203737-93-3

Istaroxime

Cat. No. B1662506
M. Wt: 360.5 g/mol
InChI Key: MPYLDWFDPHRTEG-PAAYLBSLSA-N
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Description

Istaroxime is a drug under development for the treatment of acute decompensated heart failure . It reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function .


Synthesis Analysis

Istaroxime has been synthesized using dehydroepiandrosterone (DHEA) as the starting material . All intermediates and final products could be purified by filtration and recrystallization without column chromatography involved .


Molecular Structure Analysis

The molecular structure of Istaroxime has been analyzed using molecular docking and conceptual density functional theory computations . Important chemical reactivity descriptors such as hardness, electronegativity, and electrophilicity were computed and discussed in detail .


Chemical Reactions Analysis

Istaroxime exhibits an antiproliferative effect on A549, MCF7, and PC3 cell lines and inhibited Topoisomerase I, suggesting that Istaroxime can act as a Topoisomerase I inhibitor under in vitro conditions . A chemical reactivity analysis of the Istaroxime molecule was made in the light of Density Functional Theory computations .


Physical And Chemical Properties Analysis

Istaroxime has a molar mass of 360.498 g/mol . Its chemical reactivity descriptors such as hardness, electronegativity, and electrophilicity have been computed and discussed in detail .

Scientific Research Applications

Cardiology

Istaroxime is an inhibitor of Na+/K+ ATPase with proven efficacy to increase cardiac contractility and to accelerate relaxation . It’s used in the field of cardiology, specifically for treating heart diseases .

Method of Application

Ventricular cardiomyocytes were treated with ouabain or istaroxime at previously tested equi-inotropic concentrations to compare their impact on cell viability, apoptosis, and calcium/calmodulin-dependent kinase II activation .

Results

In contrast to ouabain, istaroxime neither promoted calcium/calmodulin-dependent kinase II activation nor cardiomyocyte death . It did not significantly increase Ca2+ spark and wave frequency but increased the proportion of aborted Ca2+ waves . Our results indicate that, different from ouabain, istaroxime can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death .

Acute Heart Failure Treatment

Istaroxime is a novel treatment for acute heart failure (AHF), the leading cause of morbidity and mortality in heart failure .

Method of Application

A systematic review and meta-analysis were conducted that synthesized randomized controlled trials (RCTs), which were retrieved by systematically searching PubMed, Web of Science, SCOPUS, and Cochrane .

Results

Istaroxime was significantly associated with an increased left ventricular ejection fraction (mL) (MD: 1.06, 95% CI: 0.29, 1.82; p = 0.007), stroke volume index (MD: 3.04, 95% CI: 2.41, 3.67; p = 0.00001), and cardiac index (L/min/m 2) (MD: 0.18, 95% CI: 0.11, 025; p = 0.00001) .

Cardiology

Istaroxime is an inhibitor of Na+/K+ ATPase with proven efficacy to increase cardiac contractility and to accelerate relaxation . It’s used in the field of cardiology, specifically for treating heart diseases .

Method of Application

Ventricular cardiomyocytes were treated with ouabain or istaroxime at previously tested equi-inotropic concentrations to compare their impact on cell viability, apoptosis, and calcium/calmodulin-dependent kinase II activation .

Results

In contrast to ouabain, istaroxime neither promoted calcium/calmodulin-dependent kinase II activation nor cardiomyocyte death . It did not significantly increase Ca2+ spark and wave frequency but increased the proportion of aborted Ca2+ waves . Our results indicate that, different from ouabain, istaroxime can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death .

Acute Heart Failure Treatment

Istaroxime is a novel treatment for acute heart failure (AHF), the leading cause of morbidity and mortality in heart failure .

Method of Application

A systematic review and meta-analysis were conducted that synthesized randomized controlled trials (RCTs), which were retrieved by systematically searching PubMed, Web of Science, SCOPUS, and Cochrane .

Results

Istaroxime was significantly associated with an increased left ventricular ejection fraction (mL) (MD: 1.06, 95% CI: 0.29, 1.82; p = 0.007), stroke volume index (MD: 3.04, 95% CI: 2.41, 3.67; p = 0.00001), and cardiac index (L/min/m 2) (MD: 0.18, 95% CI: 0.11, 025; p = 0.00001) .

Cardiology

Istaroxime is an inhibitor of Na+/K+ ATPase with proven efficacy to increase cardiac contractility and to accelerate relaxation . It’s used in the field of cardiology, specifically for treating heart diseases .

Method of Application

Ventricular cardiomyocytes were treated with ouabain or istaroxime at previously tested equi-inotropic concentrations to compare their impact on cell viability, apoptosis, and calcium/calmodulin-dependent kinase II activation .

Results

In contrast to ouabain, istaroxime neither promoted calcium/calmodulin-dependent kinase II activation nor cardiomyocyte death . It did not significantly increase Ca2+ spark and wave frequency but increased the proportion of aborted Ca2+ waves . Our results indicate that, different from ouabain, istaroxime can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death .

Acute Heart Failure Treatment

Istaroxime is a novel treatment for acute heart failure (AHF), the leading cause of morbidity and mortality in heart failure .

Method of Application

A systematic review and meta-analysis were conducted that synthesized randomized controlled trials (RCTs), which were retrieved by systematically searching PubMed, Web of Science, SCOPUS, and Cochrane .

Results

Istaroxime was significantly associated with an increased left ventricular ejection fraction (mL) (MD: 1.06, 95% CI: 0.29, 1.82; p = 0.007), stroke volume index (MD: 3.04, 95% CI: 2.41, 3.67; p = 0.00001), and cardiac index (L/min/m 2) (MD: 0.18, 95% CI: 0.11, 025; p = 0.00001) .

Future Directions

Istaroxime is a promising treatment for acute heart failure. Its unique mechanism of action and cellular targets make it a promising therapy . Further studies with longer infusion times in patients with hypotension are required to confirm its efficacy and safety .

properties

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYLDWFDPHRTEG-PAAYLBSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870222
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Istaroxime

CAS RN

203737-93-3, 203738-46-9
Record name Istaroxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISTAROXIME, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
881
Citations
P Revill, N Serradell, J Bolos, E Rosa - Drugs of the Future, 2007 - access.portico.org
Istaroxime is a dual-action Na+/K+-ATPase inhibitor/sarcoplasmic reticulum calcium pump (SERCA2a) activator under development for the treatment of acute decompensated heart …
Number of citations: 2 access.portico.org
…, J Zhang, Istaroxime ADHF Trial Group - European journal of …, 2020 - Wiley Online Library
Aim Istaroxime is a first‐in‐class agent which acts through inhibition of the sarcolemmal Na + /K + pump and activation of the SERCA2a pump. This study assessed the effects of a 24 h …
Number of citations: 51 onlinelibrary.wiley.com
R Micheletti, F Palazzo, P Barassi, G Giacalone… - The American journal of …, 2007 - Elsevier
… patients undergoing cardiac transplantation, istaroxime (0.1–1.0 … In conclusion, istaroxime is presently the only available … The aim of this study was to investigate whether istaroxime also …
Number of citations: 80 www.sciencedirect.com
I Forzano, P Mone, G Mottola, U Kansakar… - Journal of Clinical …, 2022 - mdpi.com
… istaroxime 0.5 μg/kg/min and by 8–9 bpm with istaroxime 1.0 … istaroxime 0.5 μg/kg/min and by 6–8 mmHg with istaroxime … to placebo at 3 to 12 h in istaroxime 1.0 μg/kg/min group; 3 h: …
Number of citations: 5 www.mdpi.com
MF Racioppi, JI Burgos, M Morell… - Journal of the …, 2021 - Am Heart Assoc
… and istaroxime on spontaneous diastolic Ca 2+ release. In rat cardiomyocytes, istaroxime … incidence observed with istaroxime remains present, suggesting that istaroxime‐dependent …
Number of citations: 9 www.ahajournals.org
SJ Shah, JEA Blair, GS Filippatos, C Macarie… - American heart …, 2009 - Elsevier
… of istaroxime in patients hospitalized with heart failure and left ventricular ejection fraction ≤35% to test the hypothesis that istaroxime … were randomized 3:1 (istaroxime/placebo) to a …
Number of citations: 155 www.sciencedirect.com
M Gheorghiade, JEA Blair, GS Filippatos… - Journal of the American …, 2008 - jacc.org
… , istaroxime improves systolic and diastolic function without increasing myocardial oxygen consumption (11,12). In chronic heart failure (HF), istaroxime … istaroxime in patients with AHFS. …
Number of citations: 163 www.jacc.org
M Rocchetti, M Alemanni, G Mostacciuolo… - … of Pharmacology and …, 2008 - ASPET
… of istaroxime may be … istaroxime is capable of stimulating SR Ca 2+ uptake also in the presence of cardiac hypertrophy/failure. To this end, modulation of Ca 2+ handling by istaroxime …
Number of citations: 37 jpet.aspetjournals.org
H Khan, M Metra, JEA Blair, M Vogel, ME Harinstein… - Heart failure …, 2009 - Springer
… Istaroxime inhibits the sodium–potassium adenosine … Early data from human studies reveal that istaroxime decreases … In conclusion, istaroxime is a novel agent being investigated for …
Number of citations: 52 link.springer.com
M Ferrandi, P Barassi… - British journal of …, 2013 - Wiley Online Library
… (i) istaroxime stimulatory activity on SERCA2a translates in a Ca 2+ uptake increase into cardiac SR vesicles; (ii) istaroxime … (iii) the specific interaction of istaroxime with SERCA2a/PLB …
Number of citations: 72 bpspubs.onlinelibrary.wiley.com

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